N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound featuring a benzimidazole core linked via a phenyl group to an acetamide moiety substituted with a 1,3-dioxoisoindolin-2-yl group. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c28-20(13-27-22(29)16-8-1-2-9-17(16)23(27)30)24-15-7-5-6-14(12-15)21-25-18-10-3-4-11-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRFJHLESMKAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a phthalimide derivative through an acylation reaction. The reaction conditions often require the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modulating enzyme activity or receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the acetamide or benzimidazole moieties. Key examples include:
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
- Structure : Features a benzimidazole-thioacetamide group and a 2,4-dinitrophenyl substituent.
- Activity : Exhibits antimicrobial and anticancer properties, attributed to the electron-withdrawing nitro groups enhancing electrophilic interactions with biological targets .
- Comparison : The thioether linkage in W1 may confer greater flexibility but lower metabolic stability than the dioxoisoindolin group in the target compound.
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6p)
- Structure : Contains a triazole-nitrophenyl substituent instead of dioxoisoindolin.
- Activity: Demonstrates potent quorum sensing inhibition (68.23% at 250 µM) in Pseudomonas aeruginosa due to nitro group-mediated electron-deficient interactions with LasR receptors .
N-(4-(3-(5-Bromo-1H-indol-3-yl)acryloyl)phenyl)-2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetamide (7d)
- Structure : Incorporates a thio-linked indole-acryloyl group and methoxy-substituted benzimidazole.
- Activity : Shows antimicrobial activity against E. coli (MTCC-723) due to the indole moiety’s membrane-disrupting effects .
- Comparison : The dioxoisoindolin group in the target compound may reduce steric hindrance compared to the bulky indole-acryloyl group in 7d.
Physicochemical and Pharmacokinetic Properties
- Rotatable Bonds : The target compound has 6 rotatable bonds, aligning with the optimal threshold (≤10) for bioavailability, similar to 6p (7 rotatable bonds) .
- Solubility : The dioxoisoindolin group’s electron-withdrawing nature may enhance aqueous solubility relative to lipophilic triazole or thioether analogs.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The benzo[d]imidazole moiety is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate benzo[d]imidazole and isoindoline derivatives. The synthetic pathways generally utilize various coupling reactions and functional group transformations to achieve the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing benzo[d]imidazole derivatives. For instance, a related series of benzo[d]imidazole compounds demonstrated significant inhibition against human cancer cell lines, with some derivatives showing GI50 values in the low micromolar range (0.16 to 3.6 μM) .
Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the inhibition of DNA topoisomerases, particularly human topoisomerase I (Hu Topo I). This enzyme plays a crucial role in DNA replication and transcription; thus, its inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
| Compound | GI50 (μM) | Target Enzyme | Effect |
|---|---|---|---|
| 12b | 0.16 | Hu Topo I | Inhibits DNA relaxation |
| 11a | 0.50 | Hu Topo I | Induces G2/M arrest |
| 12a | 3.60 | Hu Topo I | Induces apoptosis |
Antibacterial and Antifungal Activity
Compounds with benzo[d]imidazole structures have also been evaluated for their antibacterial and antifungal activities. Studies suggest that these compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death .
Case Studies
-
Study on Anticancer Activity:
A study evaluated a series of benzo[d]imidazole derivatives against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Compounds such as 12b were found to exhibit potent growth inhibition comparable to established chemotherapeutics like camptothecin . -
Mechanistic Insights:
Flow cytometry analyses indicated that treatment with specific benzo[d]imidazole derivatives led to significant G2/M phase arrest in cancer cells, suggesting that these compounds interfere with the cell cycle and induce DNA damage responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
